molecular formula C9H4BrCl2NO2S B2529444 8-Bromo-4-chloroquinoline-3-sulfonyl chloride CAS No. 2090269-77-3

8-Bromo-4-chloroquinoline-3-sulfonyl chloride

Cat. No.: B2529444
CAS No.: 2090269-77-3
M. Wt: 341
InChI Key: VHTPDVSEZSOONR-UHFFFAOYSA-N
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Description

8-Bromo-4-chloroquinoline-3-sulfonyl chloride: is a chemical compound with the molecular formula C9H4BrCl2NO2S and a molecular weight of 341.01 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride typically involves the sulfonation of 8-Bromo-4-chloroquinoline. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-4-chloroquinoline-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity underlies its use in various chemical transformations and potential biological activities .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-4-chloroquinoline-3-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, along with the sulfonyl chloride group.

Properties

IUPAC Name

8-bromo-4-chloroquinoline-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2NO2S/c10-6-3-1-2-5-8(11)7(16(12,14)15)4-13-9(5)6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTPDVSEZSOONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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